molecular formula C29H30N2O6S B11968382 2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

2-methylpropyl (2E)-5-[4-(acetyloxy)-3-ethoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11968382
M. Wt: 534.6 g/mol
InChI Key: GWEZKZJNRPWOFG-ZVHZXABRSA-N
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Description

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-BENZYLIDENE-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound with a unique structure that includes multiple functional groups such as ester, ketone, and thiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-BENZYLIDENE-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic synthesisThe reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability . These systems allow for precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-BENZYLIDENE-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the ester or ketone functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-BENZYLIDENE-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structure and functional groups.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-BENZYLIDENE-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOBUTYL (2E)-5-[4-(ACETYLOXY)-3-ETHOXYPHENYL]-2-BENZYLIDENE-7-METHYL-3-OXO-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its combination of functional groups and its potential applications in multiple fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C29H30N2O6S

Molecular Weight

534.6 g/mol

IUPAC Name

2-methylpropyl (2E)-5-(4-acetyloxy-3-ethoxyphenyl)-2-benzylidene-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C29H30N2O6S/c1-6-35-23-15-21(12-13-22(23)37-19(5)32)26-25(28(34)36-16-17(2)3)18(4)30-29-31(26)27(33)24(38-29)14-20-10-8-7-9-11-20/h7-15,17,26H,6,16H2,1-5H3/b24-14+

InChI Key

GWEZKZJNRPWOFG-ZVHZXABRSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)/C(=C\C4=CC=CC=C4)/S3)C)C(=O)OCC(C)C)OC(=O)C

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=C(N=C3N2C(=O)C(=CC4=CC=CC=C4)S3)C)C(=O)OCC(C)C)OC(=O)C

Origin of Product

United States

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